6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction is carried out under controlled conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure due to the presence of the prop-2-yn-1-yl group.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: Shares structural similarities with the alkyne group.
Uniqueness
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the alkyne group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methyl-2-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-7-13(3)10-9(11(14)15)6-5-8(2)12-10/h1,5-6H,7H2,2-3H3,(H,14,15) |
InChI Key |
JKWNHVOLPCYQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)N(C)CC#C |
Origin of Product |
United States |
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